4-Methyl-1-(2-methylpiperidin-4-yl)piperidine
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Overview
Description
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Scientific Research Applications
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be compared with other similar compounds, such as:
1-(2-Methylpiperidin-4-yl)piperidine: This compound lacks the methyl group at the 4-position, which may result in different pharmacological properties.
4-Methylpiperidine: This simpler compound has only one piperidine ring with a methyl group at the 4-position, making it less complex than this compound.
1-(2-Piperidin-4-yl-ethyl)piperidine: This compound has an ethyl group instead of a methyl group, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-4-7-14(8-5-10)12-3-6-13-11(2)9-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
CGJDWPNOKWSOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCNC(C2)C |
Origin of Product |
United States |
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